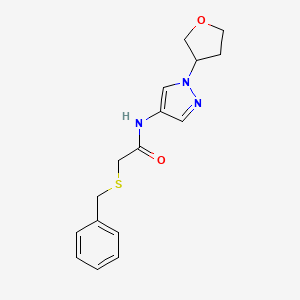

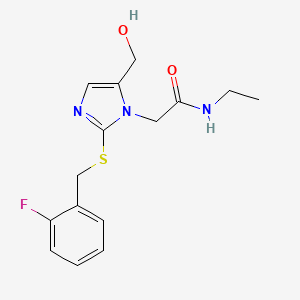

N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

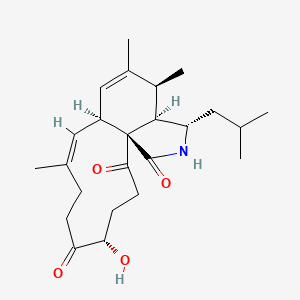

Synthesis Analysis

Synthesis of compounds related to "N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide" involves complex chemical reactions including alkylation, amidation, and thiolation. For instance, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was achieved via O-alkylation of an imidazole derivative with fluorobenzyl bromide in the presence of silver triflate and a non-nucleophilic amine base, yielding the product with high purity and specific activity (Iwata et al., 2000).

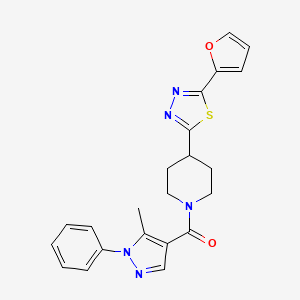

Molecular Structure Analysis

The molecular structure of related compounds features key functional groups, including imidazole rings, fluorobenzyl groups, and thioethers, contributing to their potential biological activity. For instance, compounds like 1,3-dimethyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been synthesized, indicating the versatility of the core structure in generating novel molecules with potential antipsychotic properties without interacting with dopamine receptors (Wise et al., 1987).

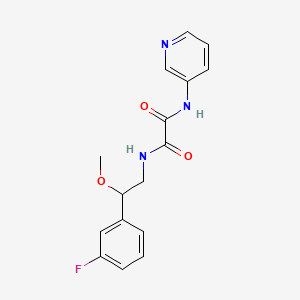

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazole and acetamide groups often include nucleophilic substitution, condensation, and cyclization. These reactions are critical for modifying the chemical structure to enhance biological activity or to attach radiolabels for imaging studies, as seen in the synthesis of radioligands for PET imaging of histamine H3 receptors (Windhorst et al., 1999).

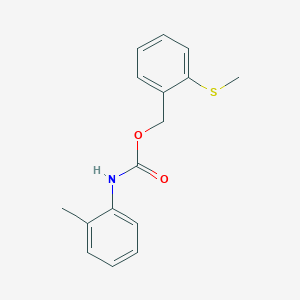

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of fluorine atoms and the presence of imidazole rings can significantly affect the compound's solubility and stability, which are critical factors in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa, of these compounds are crucial for their potential as pharmaceutical agents. The presence of electron-withdrawing groups like fluorine can affect the acidity of adjacent hydrogen atoms, influencing the compound's reactivity and interaction with biological targets. The pKa values of similar compounds, providing insights into their protonation states at physiological pH, have been determined to assist in understanding their chemical behavior in biological systems (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes for potential antioxidant activity. While the specific chemical compound was not mentioned, this study highlights the interest in structurally similar compounds for their potential in creating coordination complexes with beneficial properties (Chkirate et al., 2019).

Potential Antipsychotic Agents

L D Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding potential antipsychotic profiles in animal behavior tests. This research demonstrates the ongoing exploration of imidazole derivatives and related compounds for their potential therapeutic effects, though not directly related to the specific compound (Wise et al., 1987).

Radioligand Imaging

R. Iwata et al. (2000) worked on labeling a potential histamine H3 receptor ligand, showcasing efforts in employing such chemical structures for clinical PET studies, indicating the broader utility of similar compounds in medical imaging (Iwata et al., 2000).

Anticancer Agents

Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, underlining the potential of compounds with similar chemical frameworks in cancer research (Osmaniye et al., 2018).

Eigenschaften

IUPAC Name |

N-ethyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-12(9-20)7-18-15(19)22-10-11-5-3-4-6-13(11)16/h3-7,20H,2,8-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGPRQNXHGRKAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)

![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)